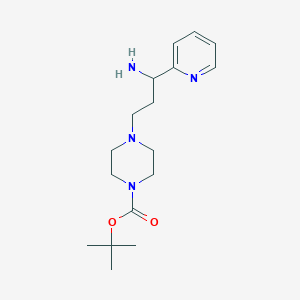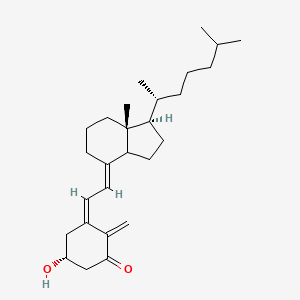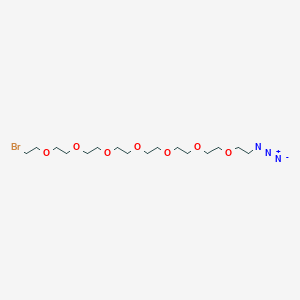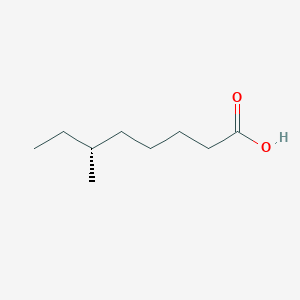
tert-Butyl 4-(3-amino-3-(pyridin-2-yl)propyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(3-amino-3-(pyridin-2-yl)propyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-amino-3-(pyridin-2-yl)propyl)piperazine-1-carboxylate typically involves the reaction of 2-aminopyridine with tert-butyl 1-piperazinecarboxylate. The reaction is carried out in the presence of a suitable solvent such as ethanol and a catalyst like palladium on carbon (Pd/C). The reaction mixture is stirred under a hydrogen atmosphere for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-(3-amino-3-(pyridin-2-yl)propyl)piperazine-1-carboxylate undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 4-(3-amino-3-(pyridin-2-yl)propyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with various biological targets. It helps in understanding the structure-activity relationships and the development of new drugs .
Medicine: In medicine, piperazine derivatives, including this compound, are explored for their potential therapeutic applications. They are investigated for their antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as a precursor for the synthesis of active pharmaceutical ingredients and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(3-amino-3-(pyridin-2-yl)propyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate
Uniqueness: tert-Butyl 4-(3-amino-3-(pyridin-2-yl)propyl)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities.
Propiedades
Fórmula molecular |
C17H28N4O2 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-amino-3-pyridin-2-ylpropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)21-12-10-20(11-13-21)9-7-14(18)15-6-4-5-8-19-15/h4-6,8,14H,7,9-13,18H2,1-3H3 |
Clave InChI |
ROIFFKLOFZODPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CCC(C2=CC=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R)-2-(2-bromo-5-methoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11828382.png)
![(9R,9aR)-7-methoxy-9a-(2-methylprop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11828387.png)

![(1S,3aR,6aS)-2-((S)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11828394.png)
![2-[2-[2-[2-[(1E,3E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11828407.png)


![(2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-N-[4-(hydroxymethyl)phenyl]-3-methylbutanamido]-5-(carbamoylamino)pentanamide](/img/structure/B11828418.png)
![(2S,4aR,8aR)-8a-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridine](/img/structure/B11828433.png)
![Quinazolin-2-yl]-4-chloro-phenol](/img/structure/B11828434.png)

![tert-Butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11828438.png)
![N-{[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11828441.png)
![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11828457.png)
